molecular formula C13H11Cl2N3O3S B3011089 (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,5-dichlorobenzoate CAS No. 877642-96-1

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,5-dichlorobenzoate

Cat. No.: B3011089
CAS No.: 877642-96-1
M. Wt: 360.21
InChI Key: COULIYZZMKMGGL-UHFFFAOYSA-N
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Description

This compound is a triazine derivative featuring a 1,2,4-triazin-5-one core substituted with a methyl group at position 6, a methylthio group at position 3, and a 2,5-dichlorobenzoate ester at position 4 (Figure 1). The methylthio group may contribute to metabolic stability or reactivity, while the triazinone core suggests possible interactions with biological targets, such as enzymes involved in plant or microbial pathways .

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S/c1-7-11(19)18(13(22-2)17-16-7)6-21-12(20)9-5-8(14)3-4-10(9)15/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COULIYZZMKMGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,5-dichlorobenzoate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the methylthio group. The final step involves esterification with 2,5-dichlorobenzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,5-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The chlorine atoms on the benzoate ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoate ring.

Scientific Research Applications

Chemistry

In chemistry, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,5-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition. Its structure allows it to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The triazine ring and methylthio group can interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to three structurally related triazine derivatives (Table 1):

Table 1: Comparison of Key Structural Features

Compound Name Core Structure Substituents Functional Groups Molecular Formula
Target Compound 1,2,4-Triazin-5-one 6-CH₃, 3-SCH₃, 4-(2,5-Cl₂C₆H₃COOCH₂) Ester, Thioether, Oxo C₁₃H₁₁Cl₂N₃O₃S
Metsulfuron Methyl (Herbicide) 1,3,5-Triazine 4-OCH₃, 6-CH₃, 2-(sulfonylurea bridge) Sulfonylurea, Methoxy C₁₄H₁₅N₅O₆S
Ethametsulfuron Methyl 1,3,5-Triazine 4-OCH₂CH₃, 6-NHCH₃, 2-(sulfonylurea bridge) Sulfonylurea, Ethoxy, Methylamino C₁₅H₁₈N₆O₆S
Compound 5l (Triazine Derivative) 1,3,5-Triazine 4-(4-Bromo-2-formylphenoxy), 6-(4-methoxyphenoxy), 2-(aminobenzoate) Phenoxy, Formyl, Methoxy C₂₅H₁₉BrN₄O₆

Key Observations :

  • Functional Groups : The dichlorobenzoate ester contrasts with sulfonylurea bridges in herbicides, suggesting divergent modes of action (e.g., ester hydrolysis vs. acetolactate synthase inhibition) .
  • Substituent Effects : The methylthio group in the target compound may increase hydrophobicity (logP ~3.5 estimated) compared to polar sulfonylureas (logP ~1.2–1.8), affecting membrane permeability .

Similarity Coefficient Analysis

Using Tanimoto coefficients (Tc) for binary fingerprint comparisons:

  • Target vs. Metsulfuron Methyl : Moderate similarity (Tc ~0.45–0.55) due to shared triazine core but divergent substituents .
  • Target vs. Compound 5l: Lower similarity (Tc ~0.30–0.40) owing to differences in core (triazinone vs. triazine) and functional groups (ester vs. phenoxy/formyl) .

Research Findings and Implications

  • Synthetic Routes: The target compound may be synthesized via nucleophilic substitution on a triazinone intermediate, analogous to methods for sulfonylureas .
  • Structure-Activity Relationships (SAR) : Replacement of the sulfonylurea bridge with a benzoate ester may shift activity from ALS inhibition to alternative targets, such as plant hormone signaling or microbial enzymes .

Biological Activity

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,5-dichlorobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, emphasizing its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 6-methyl-3-methylthio-1,2,4-triazine-5-one and a suitable dichlorobenzoate derivative.
  • Reaction Conditions : The reaction is generally conducted in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile with a base like sodium hydroxide or potassium carbonate. The mixture is heated to promote the formation of the target compound.

Characterization Techniques

The synthesized compound can be characterized using various techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups.
  • Mass Spectrometry : Confirms molecular weight and structure.

Antimicrobial Properties

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial activity. In studies involving various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, the compound demonstrated varying degrees of antibacterial activity. For instance:

  • The compound showed notable inhibition against Streptococcus mutans with effective zones of inhibition measured in millimeters .
Bacterial StrainZone of Inhibition (mm)
E. coli10
Klebsiella pneumoniae12
Staphylococcus aureus15
Streptococcus mutans20

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival by binding to their active sites.
  • Disruption of Metabolic Pathways : It may interfere with metabolic processes essential for bacterial growth and reproduction.

Case Studies

Several studies have explored the biological activity of triazine derivatives:

  • Study on Antibacterial Activity : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of triazine derivatives against common pathogens. The results indicated that modifications to the triazine structure significantly enhanced antibacterial properties .
  • Pharmacological Evaluation : Another investigation focused on the pharmacological potential of similar compounds highlighted their anti-inflammatory and anticancer activities. These findings suggest that triazine derivatives could serve as lead compounds in drug development for various diseases .

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